K-252a

描述

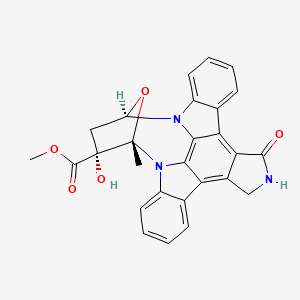

K252a is a staurosporine analog that was originally isolated from the soil fungi Nocardiopisis sp . It is known to inhibit various protein kinases through competition with the ATP binding site .

Synthesis Analysis

The total synthesis of K252a has been achieved following a convergent approach . A practical and efficient asymmetric synthesis of the key precursor furanose for the synthesis of K252a has also been reported . A novel synthetic strategy employs rhodium carbenoid chemistry in the construction of both the indolocarbazole aglycon and the carbohydrate moiety .

Molecular Structure Analysis

The molecular formula of K252a is C27H21N3O5 . It has a molecular weight of 467.47 g/mol . The structure of K252a includes an indolocarbazole subunit .

Chemical Reactions Analysis

K252a is a reversible cell-permeable, potent inhibitor of phosphorylase kinase, protein kinase A (PKA), and protein kinase C (PKC) . It is also known to inhibit protein kinase G and CaM kinase II .

Physical And Chemical Properties Analysis

K252a is supplied as a lyophilized powder . For a 1 mM stock, it can be reconstituted in DMSO . It is soluble in DMSO at 100 mg/ml but is poorly soluble in ethanol . It is stable for 24 months in lyophilized form .

科学研究应用

小胶质细胞活化抑制

K252a已被发现可以预防大鼠颈动脉体缺氧刺激诱发的小胶质细胞活化 。研究发现,缺氧刺激会导致下丘脑弓状核、基底外侧杏仁核和海马齿状回中反应性小胶质细胞数量增加。 然而,K252a TrkB 受体抑制剂的输注阻止了这些区域的小胶质细胞活化 .

认知功能障碍抑制

K252a 已被用于抑制认知功能障碍的研究。 在一项研究中,发现 K252a 可以抑制大鼠 H2S 缓解同型半胱氨酸诱导的认知功能障碍 。 研究发现,脑室内注射 K252a 后,H2S 对 Hcy 诱导的认知下降的益处被消除 .

血管生成抑制效应

K252a 作为血管生成抑制剂的效果已得到研究。 在一项研究中,发现 K252a 对 ECs 增殖有影响 .

作用机制

Target of Action

K-252a, a staurosporine analog, is known to inhibit various protein kinases . Its primary targets include Dual specificity mitogen-activated protein kinase kinase 1 and Hepatocyte growth factor receptor . These targets play crucial roles in cell signaling processes, including CaM kinase, phosphorylase kinase, serine/threonine kinases, and Trk .

Mode of Action

This compound inhibits its targets through competition with the ATP binding site . It is a reversible, cell-permeable, potent inhibitor of phosphorylase kinase, protein kinase A (PKA), and protein kinase C (PKC) . It also inhibits protein kinase G and CaM kinase II . Furthermore, this compound inhibits nerve growth factor-induced Trk activation .

Biochemical Pathways

This compound affects several biochemical pathways. It also inhibits the induction of ornithine decarboxylase by NGF . Stimulation of phosphatidylinositol breakdown by NGF is similarly inhibited by this compound .

Pharmacokinetics

It is known that this compound is soluble in dmso at 100 mg/ml, but poorly soluble in ethanol . This solubility profile may impact its bioavailability and distribution within the body.

Result of Action

This compound has several molecular and cellular effects. It prevents neurite generation initiated by NGF . It also inhibits the induction of ornithine decarboxylase by NGF, but stimulates ornithine decarboxylase induction by epidermal growth factor . This compound blocks the NGF-induced heterodown-regulation of the epidermal growth factor receptor . It is also reported to induce apoptosis and cell cycle arrest through cdc25 and cdc2 inhibition .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its solubility in DMSO and poor solubility in ethanol may affect its distribution and efficacy in different environments within the body

安全和危害

未来方向

The important biological activity and novel structures of K252a have inspired an intense effort by synthetic chemists to develop efficient methods for accessing the indolocarbazole nucleus and respective carbohydrate moieties . In addition to cancer, other unresolved medical needs in cardiovascular, inflammatory, and metabolic diseases would benefit from a renewed focus on potent and selective PKD modulators .

生化分析

Biochemical Properties

K-252a interacts with several enzymes and proteins. It is known to inhibit protein kinase C, protein kinase A, protein kinase G, and CaM kinase II . This compound also inhibits nerve growth factor-induced Trk activation . The compound strongly inhibits protein kinase C, with IC50 values for the effects of K-252b, c, and d on the rat brain enzyme being 38.3, 214, and 337 nM, respectively .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been reported to promote myogenic differentiation in C2 mouse myoblasts . It also blocks the neuronal differentiation of rat pheochromocytoma PC12 cells by inhibition of trk tyrosine kinase activity . This compound is reported to induce apoptosis and cell cycle arrest through cdc25 and cdc2 inhibition .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits nerve growth factor-induced Trk activation, as well as downstream signaling . It is also reported to induce apoptosis and cell cycle arrest through cdc25 and cdc2 inhibition . The exact mechanism of inhibition of NGF-promoted neurite formation by this compound involves both transcription-dependent and -independent components in at least one step of the activation of some specific protein kinase(s) that can be suppressed by this compound .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, this compound prevents neurite generation initiated by NGF in PC12 cells at a concentration of 200 nM

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, five-day-old rat pups exposed to 95% oxygen or room air for 7 days were administered daily tyrosine kinase inhibitor this compound to block BDNF-TrkB signaling

Metabolic Pathways

It is known that this compound inhibits several protein kinases, which play crucial roles in various metabolic pathways .

Transport and Distribution

It is known that this compound is a cell-permeable compound , suggesting that it can freely cross cell membranes.

Subcellular Localization

It is known that this compound is a cell-permeable compound , suggesting that it can localize in various subcellular compartments

属性

| { "Design of the Synthesis Pathway": "The synthesis of K252a can be achieved through a multi-step process involving several chemical reactions.", "Starting Materials": [ "Indole-3-acetaldehyde", "3-methoxy-4-hydroxybenzaldehyde", "Ethyl 2-bromoisobutyrate", "Triethylamine", "Hydrogen gas", "Palladium on carbon", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Chloroform", "Dichloromethane", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "The synthesis begins with the reaction of indole-3-acetaldehyde and 3-methoxy-4-hydroxybenzaldehyde in the presence of ethyl 2-bromoisobutyrate and triethylamine to form a 1,2-disubstituted indole intermediate.", "The intermediate is then subjected to a hydrogenation reaction using hydrogen gas and palladium on carbon as a catalyst to reduce the double bond in the molecule.", "The reduced intermediate is then treated with sodium borohydride to reduce the aldehyde group to a primary alcohol.", "The resulting compound is then acetylated using acetic anhydride and pyridine to form an acetate ester.", "The ester is then hydrolyzed using hydrochloric acid to yield the corresponding carboxylic acid.", "The carboxylic acid is then converted to an acid chloride using thionyl chloride and pyridine.", "The acid chloride is then reacted with 4-dimethylaminopyridine and tert-butylamine to yield the desired compound, K252a.", "The compound is then purified using a combination of solvent extraction and chromatography techniques." ] } | |

CAS 编号 |

99533-80-9 |

分子式 |

C27H21N3O5 |

分子量 |

467.5 g/mol |

IUPAC 名称 |

methyl (15R,16S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate |

InChI |

InChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31)/t18?,26-,27-/m1/s1 |

InChI 键 |

KOZFSFOOLUUIGY-CYBHFKQVSA-N |

手性 SMILES |

C[C@]12[C@@](CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |

SMILES |

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |

规范 SMILES |

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |

外观 |

Solid powder |

其他 CAS 编号 |

97161-97-2 |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

3'-(S)-epi-K-252a K 252 K 252a K 252b K 252c K 252d K-252 K-252a K-252b K-252d K252a staurosporine aglycone staurosporinone |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[hexadecoxy(hydroxy)phosphoryl] (2S)-2-amino-3-hydroxypropanoate](/img/structure/B1673138.png)

![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1673143.png)

![N-Methylcarbamic acid 3-[(2-methylhexanoyl)amino]phenyl ester](/img/structure/B1673149.png)